molecular formula C12H16O2 B1588666 Ethyl 3,5-dimethylphenylacetate CAS No. 105337-18-6

Ethyl 3,5-dimethylphenylacetate

Cat. No.: B1588666
CAS No.: 105337-18-6
M. Wt: 192.25 g/mol
InChI Key: ZGLFZLKBBSUQPS-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylphenylacetate is an organic compound with the chemical formula C12H16O2. It is a colorless or yellowish liquid with an aromatic odor. This compound is widely used in various industries and laboratories due to its versatility and effectiveness as a chemical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-dimethylphenylacetate is typically synthesized through the esterification of 3,5-dimethylphenylacetic acid with ethanol. This reaction is generally carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to facilitate the formation of the ester, which is subsequently isolated and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dimethylphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3,5-dimethylphenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethylphenylacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Ethyl 3,5-dimethylphenylacetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility in organic solvents and a more pronounced aromatic odor, making it particularly useful in the fragrance and flavor industries .

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFZLKBBSUQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427367
Record name Ethyl 3,5-dimethylphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105337-18-6
Record name Ethyl 3,5-dimethylphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mesitylene (1.8 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 85 mg ethyl 3,5-dimethylphenylacetate was obtained by column chromatography, in a yield of 89%. 1HNMR (400 MHz, CDCl3) δ 1.24 (t, J=7.2 Hz, 3H), 2.30 (s, 6H), 3.53 (s, 2H), 4.12 (q, J=7.2 Hz, 2H), 6.84-6.95 (m, 3H); 13CNMR (100 MHz, CDCl3) δ 14.2, 21.3, 41.3, 60.8, 127.0, 128.7, 133.9, 138.1, 171.9; HRMS (ESI) calcd. for C12H16NaO2 [M+Na]: 215.1043. found: 215.1040. The ethyl 3,5-dimethylphenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 70 mg product 3,5-dimethylphenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 96%.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,5-dimethylphenylacetate
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